1-Butanone, 1-(4-(hexylamino)-3-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-(4-(hexylamino)-3-hydroxyphenyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a butanone group attached to a phenyl ring, which is further substituted with a hexylamino group and a hydroxyl group
Preparation Methods
The synthesis of 1-Butanone, 1-(4-(hexylamino)-3-hydroxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with hexylamine under specific conditions to introduce the hexylamino group. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
1-Butanone, 1-(4-(hexylamino)-3-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butanone, 1-(4-(hexylamino)-3-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 1-Butanone, 1-(4-(hexylamino)-3-hydroxyphenyl)- exerts its effects is largely dependent on its interaction with molecular targets. The hexylamino group allows for hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Butanone, 1-(4-(hexylamino)-3-hydroxyphenyl)- can be compared with other similar compounds, such as:
1-Butanone, 1-(4-hydroxyphenyl)-:
4-Hydroxyacetophenone: This compound is a precursor in the synthesis of 1-Butanone, 1-(4-(hexylamino)-3-hydroxyphenyl)- and lacks the butanone moiety.
Hexylamine: This compound is used to introduce the hexylamino group in the synthesis of the target compound.
The presence of the hexylamino group in 1-Butanone, 1-(4-(hexylamino)-3-hydroxyphenyl)- makes it unique, providing additional sites for chemical reactions and interactions with biological targets, thereby expanding its range of applications.
Properties
CAS No. |
135420-22-3 |
---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
1-[4-(hexylamino)-3-hydroxyphenyl]butan-1-one |
InChI |
InChI=1S/C16H25NO2/c1-3-5-6-7-11-17-14-10-9-13(12-16(14)19)15(18)8-4-2/h9-10,12,17,19H,3-8,11H2,1-2H3 |
InChI Key |
XSDQMVDMCDGBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(C=C(C=C1)C(=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.